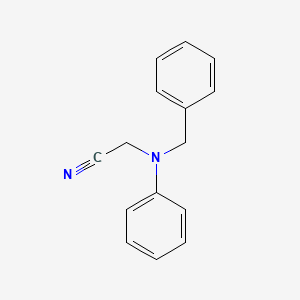

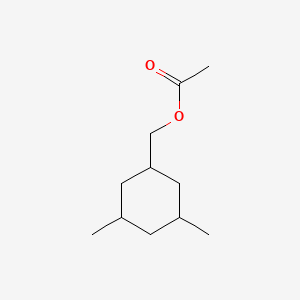

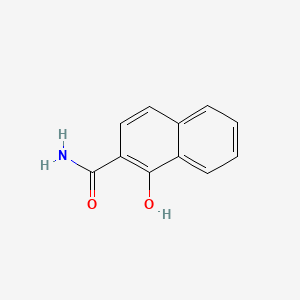

![molecular formula C8H7N B1605784 5H-Cyclopenta[b]pyridine CAS No. 270-91-7](/img/structure/B1605784.png)

5H-Cyclopenta[b]pyridine

Vue d'ensemble

Description

5H-Cyclopenta[b]pyridine, also known as 6,7-dihydro-5H-cyclopenta[b]pyridine, is a chemical compound with the molecular formula C8H9N . It is also referred to by other names such as 2,3-Cyclopentenopyridine, Pyrindan, and 5H-1-Pyrindene .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be achieved through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis

The molecular structure of 5H-Cyclopenta[b]pyridine can be viewed as a 2D Mol file or as a computed 3D SD file . The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Physical And Chemical Properties Analysis

5H-Cyclopenta[b]pyridine has a molecular weight of 119.1638 . The density is predicted to be 1.115±0.06 g/cm3 . The boiling point is predicted to be 223.3±9.0 °C .Applications De Recherche Scientifique

Pharmaceutical and Bactericide Research

5H-Cyclopenta[b]pyridine, particularly its derivative 6,7-Dihydro-5H-cyclopenta[b]pyridine, is prominently used in pharmaceutical research, where it acts as a side-chain in the production of the fourth-generation antibiotic Cefpirome. This compound has shown various biological activities, including antiulcer and anticancer properties, making it a significant material in pharmaceutical synthesis. It also finds applications in bactericide and antimicrobial research, indicating its broad utility in health-related scientific fields (Fu Chun, 2007).

Synthesis Methods and Chemical Research

The synthesis of 5H-Cyclopenta[b]pyridine and its derivatives is a major area of focus in chemical research. Various methods have been developed to synthesize this compound, including the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, each with varying yields and applications. Such synthetic routes are critical for producing high-purity compounds required in pharmaceutical and other chemical industries (J. Zhou, H. Gao, H. Sun, Yu Xiong Wu, 2013).

Applications in Material Science

5H-Cyclopenta[b]pyridine derivatives are used in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. These applications demonstrate the compound's versatility beyond the pharmaceutical industry, contributing significantly to material science and industrial chemistry (I. V. Dyachenko, V. D. Dyachenko, P. Dorovatovskii, V. Khrustalev, V. Nenajdenko, 2020).

Green Chemistry and Environmental Applications

Recent studies have explored environmentally friendly synthesis methods for 5H-Cyclopenta[b]pyridine derivatives. For example, manganese-catalyzed oxidation in water offers a green chemistry approach to these compounds, highlighting the compound's relevance in sustainable chemical processes (Lanhui Ren, Lianyue Wang, Ying Lv, Sensen Shang, Bo Chen, Shuang Gao, 2015).

Mécanisme D'action

The mechanism of action involves a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .

Orientations Futures

The high practical importance of cyclopenta[b]pyridine derivatives and the promise of domino reactions for organic synthesis have led to continued studies of multicomponent condensations . The synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been found to be applicable as inhibitor films for steel alloy corrosion .

Propriétés

IUPAC Name |

5H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-7-4-2-6-9-8(7)5-1/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDINJKJRQCFGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341819 | |

| Record name | 5H-Cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Cyclopenta[b]pyridine | |

CAS RN |

270-91-7 | |

| Record name | 5H-Cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

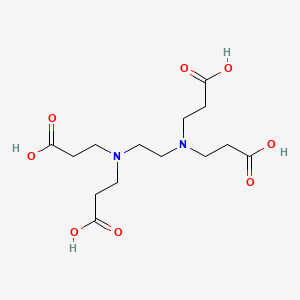

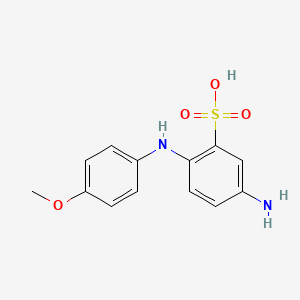

![Benzenesulfonic acid, 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-, calcium salt (2:1)](/img/structure/B1605702.png)

![5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid](/img/structure/B1605719.png)